Cas no 1955505-70-0 (7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride)

7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
- 7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride
-
- MDL: MFCD29991450
- インチ: 1S/C6H10N2O2.ClH/c9-5-8-6(1-2-10-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H
- InChIKey: GLTJFFRJEUIJAW-UHFFFAOYSA-N
- ほほえんだ: O=C1OCCC2(CNC2)N1.Cl
7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264318-0.5g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 0.5g |
$803.0 | 2024-06-18 | |
Enamine | EN300-264318-10.0g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 10.0g |
$4421.0 | 2024-06-18 | |
Ambeed | A860707-1g |
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 1g |
$993.0 | 2024-07-28 | |
Enamine | EN300-264318-0.05g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 0.05g |
$238.0 | 2024-06-18 | |
Enamine | EN300-264318-1.0g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 1.0g |
$1029.0 | 2024-06-18 | |
Enamine | EN300-264318-0.1g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 0.1g |
$355.0 | 2024-06-18 | |
Enamine | EN300-264318-5.0g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 5.0g |
$2981.0 | 2024-06-18 | |
Enamine | EN300-264318-5g |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 5g |
$2981.0 | 2023-09-14 | |
A2B Chem LLC | AW46649-50mg |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 50mg |
$286.00 | 2024-04-20 | |
A2B Chem LLC | AW46649-250mg |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride |
1955505-70-0 | 95% | 250mg |
$571.00 | 2024-04-20 |
7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride 関連文献
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochlorideに関する追加情報
Introduction to 7-oxa-2,5-diazaspiro[3.5]nonan-6-one Hydrochloride (CAS No. 1955505-70-0)
7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS No. 1955505-70-0) is a unique and promising compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its spirocyclic structure and functional groups, has garnered significant attention due to its potential therapeutic applications and intriguing chemical properties.
The chemical structure of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is defined by a spirocyclic framework that includes an oxacycle, a diazacycle, and a ketone group, all of which contribute to its distinct pharmacological profile. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride in several therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for the management of conditions such as anxiety and depression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride exhibits selective binding to serotonin receptors, which are key targets in the treatment of mood disorders.
In addition to its neurological applications, 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride has shown promise in the field of oncology. Preclinical studies have indicated that this compound possesses antiproliferative properties against various cancer cell lines. A recent study in the journal Cancer Research reported that 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride selectively inhibits the growth of breast cancer cells by disrupting key signaling pathways involved in cell cycle regulation and apoptosis.
The pharmacokinetic properties of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride have also been extensively studied. Its favorable absorption, distribution, metabolism, and excretion (ADME) profile make it an attractive candidate for further development as a therapeutic agent. In vivo studies have demonstrated that this compound exhibits good oral bioavailability and a favorable half-life, which are crucial factors for effective drug delivery.
Safety and toxicity assessments are critical components of drug development, and preliminary data on 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride suggest that it has a favorable safety profile. In preclinical toxicology studies, no significant adverse effects were observed at therapeutic doses, indicating that this compound may be well-tolerated in humans.
The synthesis of 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride has been optimized to ensure high yield and purity. Various synthetic routes have been explored, including multistep processes involving ring formation and functional group modifications. These advancements in synthetic chemistry have facilitated the production of this compound on a larger scale for both research and potential commercial applications.
In conclusion, 7-oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride (CAS No. 1955505-70-0) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further investigation in both academic research and pharmaceutical development. As ongoing studies continue to unravel its full potential, this compound may pave the way for innovative treatments in various medical fields.
1955505-70-0 (7-oxa-2,5-diazaspiro3.5nonan-6-one hydrochloride) 関連製品
- 2229371-05-3(1-(2-fluoro-6-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2210137-00-9(5-4-(benzenesulfonyl)piperidine-1-carbonyl-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one)
- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)
- 2034393-13-8(N-(5-cyclopropylpyridin-3-yl)methyl-6-(trifluoromethyl)pyridine-3-carboxamide)
- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)
- 85-34-7(Chlorfenac)
- 2287335-38-8(6-bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,3-benzotriazole)
- 923139-59-7(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-2-methoxybenzamide)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
- 897468-91-6(2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)
